The table below summarizes the core chemical identification data for this compound:
| Property | Description |
|---|---|
| IUPAC Name | 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione [1] |
| Molecular Formula | C₂₁H₂₃ClN₄O₂ [2] [1] |
| Molecular Weight | 398.89 g·mol⁻¹ [1] |
| CAS Registry Number | 4052-13-5 (base compound) [3] |
| CAS Registry Number | 525-26-8 (hydrochloride salt) [4] |
| Canonical SMILES | C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl [1] |
| InChI Key | FXZJKVODWNYPKK-UHFFFAOYSA-N [1] |
| Related Salt Form | This compound Hydrochloride (C₂₁H₂₄Cl₂N₄O₂); Molecular Weight: 435.3 g/mol [4] |
Despite its early discovery, this compound has not progressed to an approved drug. The table below collates its known research and pharmacological characteristics:
| Aspect | Details |
|---|---|
| Drug Status | Experimental compound; not an approved drug [1]. |
| Origin | First reported in 1965 by Miles Laboratories [1]. |
| Reported Properties | Sedative and hypotensive (blood pressure-lowering) [1]. |
| Pharmacological Testing | Animal models including behavioral studies in dogs/cats; motor coordination and locomotor activity assays in mice [1]. |
The diagram below outlines the general research and development workflow for an experimental compound like this compound, from discovery through to experimental stages based on available data.
This compound represents an interesting starting point in medicinal chemistry. Its documented activity provides a foundation for further investigation.
A key challenge in retrieving information is that the name "Cloperidone" is not mentioned in any of the search results. The extensive data found instead pertains to Haloperidol, a first-generation typical antipsychotic [1] [2]. It is critical to confirm whether your research on "this compound" is intended to focus on:
The remainder of this guide will detail the properties of Haloperidol, as its mechanisms and side effects are well-characterized and can serve as a valuable reference point.
In Haloperidol, sedation is a direct and common effect of its therapeutic mechanism, while hypotension is an indirect and less common side effect.
| Property | Sedative Effect | Hypotensive Effect |
|---|---|---|
| Primary Mechanism | Blockade of dopamine D2 receptors in the brain [1]. | Blockade of alpha-1 adrenergic receptors, leading to vasodilation [1]. |
| Prevalence | Very common; listed as a frequent side effect [3] [2]. | Less common; can occur, particularly with intramuscular injection [1] [3]. |
| Clinical Role | A direct effect of its antipsychotic and calming action [1]. | Considered an adverse drug reaction [1] [3]. |
| Management | Considered dose-dependent; patients are advised not to drive or operate machinery [3]. | Patients are advised to sit or lie down until it passes; may require a change in medication [3]. |
The following diagram illustrates the pathways through which Haloperidol produces its sedative and hypotensive effects, based on its receptor interactions.
Diagram: Dual receptor blockade mechanism of Haloperidol leading to primary and secondary effects.
For researchers investigating these properties in a similar compound, the following approaches are standard.
While data on "this compound" is unavailable, the profile of Haloperidol clearly demonstrates how a drug's primary mechanism can cause sedation, while its off-target receptor activity leads to side effects like hypotension.
To advance your research on this compound, I suggest:
Cloperidone is a quinazolinedione derivative first reported in 1965 by Miles Laboratories. It is notable for its sedative and antihypertensive properties observed in early animal studies [1]. Importantly, it remains an experimental compound and has never been an approved drug for clinical use [1].
A 2022 study using an integrated structure-based and machine learning approach identified this compound as a strong inhibitor of the CYP2C9 enzyme [2]. This enzyme is responsible for metabolizing approximately 15% of clinically administered drugs, and its inhibition is a major cause of drug-drug interactions (DDIs) [2].
The table below summarizes the key quantitative data from this study:
| Drug Name | IC₅₀ Value (μM) | Inhibition Category |
|---|---|---|
| Vatalanib | 0.067 | Strong Inhibitor |
| This compound | < 18 | Strong Inhibitor |
| Piriqualone | < 18 | Strong Inhibitor |
| Ticagrelor | < 18 | Strong Inhibitor |
| Sertindole | 40 - 85 | Moderate Inhibitor |
| Asapiprant | 40 - 85 | Moderate Inhibitor |
| Duvelisib | 40 - 85 | Moderate Inhibitor |
| Dasatinib | 40 - 85 | Moderate Inhibitor |
Table: Experimentally determined CYP2C9 inhibition profiles for drugs identified via machine learning screening. IC₅₀ is the half-maximal inhibitory concentration; a lower value indicates more potent inhibition. [2]
The identification of this compound as a CYP2C9 inhibitor was the result of a sophisticated, multi-stage research methodology. The diagram below outlines the key steps in this experimental workflow.
Research workflow for identifying CYP2C9 inhibitors.
Machine Learning (ML) Model Development
Structure-Based Docking
In Vitro Experimental Validation
The identification of this compound as a strong CYP2C9 inhibitor has several critical implications for researchers and scientists:
While this compound itself remains an experimental compound from the 1960s, modern computational and experimental methods have uncovered a significant new aspect of its pharmacology. Its potent inhibition of CYP2C9 is a critical consideration for any future development and a valuable data point for understanding this key metabolic enzyme.
For ongoing research, the following steps are suggested:
Cytochrome P450 2C9 (CYP2C9) is a major drug-metabolizing enzyme, representing approximately 20% of hepatic CYPs and responsible for the metabolism of roughly 15% of clinically administered drugs [1]. Inhibition of CYP2C9 is a critical concern in drug development, as it can lead to toxic drug accumulation and serious adverse drug-drug interactions (DDIs) by decreasing the elimination of co-administered medications [2] [1]. Early identification of compounds with CYP2C9 inhibition potential, such as Cloperidone, is therefore essential for de-risking the drug discovery pipeline.
A recent machine learning-driven study identified the drug This compound as a strong inhibitor of CYP2C9, with a half-maximal inhibitory concentration (IC50) value of less than 18 μM [2] [1]. This finding, derived from an integrated in silico and in vitro approach, highlights the need for robust experimental methods to characterize this interaction. The following application note provides detailed protocols for the in vitro assessment of this compound's CYP2C9 inhibition potential.
This protocol determines the direct, reversible inhibition potential of this compound against CYP2C9.
Materials and Reagents
Equipment
Step-by-Step Procedure
The experimental workflow for this direct inhibition assay is as follows:
This high-throughput cocktail method allows simultaneous assessment of inhibition against multiple CYP enzymes, including CYP2C9.
Materials and Reagents
Step-by-Step Procedure
The following table summarizes quantitative data from the referenced study for comparison:
| Inhibitor Name | Inhibition Strength | IC50 Value | Clinical Relevance |
|---|---|---|---|
| This compound | Strong | < 18 μM [2] [1] | Potential for drug-drug interactions |
| Vatalanib | Strong | 0.067 μM [2] | High risk for interactions |
| Piriqualone | Strong | < 18 μM [2] | Potential for interactions |
| Ticagrelor | Strong | < 18 μM [2] | Potential for interactions |
| Sertindole | Moderate | 40 - 85 μM [2] | Lower interaction risk |
The provided protocols enable the reliable in vitro characterization of this compound as a strong CYP2C9 inhibitor. Employing such methods early in drug development is crucial for assessing DDI potential, ensuring patient safety, and guiding the optimization of drug candidates.
Cytochrome P450 2C9 (CYP2C9) represents one of the most important drug-metabolizing enzymes in humans, accounting for approximately 20% of total hepatic cytochrome P450 content and responsible for the metabolism of an estimated 15-20% of all clinically administered drugs that undergo phase I metabolism. [1] [2] [3] This enzyme is the principal isoform of the CYP2C subfamily in the human liver and exhibits significant expression in the gastrointestinal tract, making it a crucial determinant of oral drug bioavailability. [4] [3] CYP2C9 demonstrates a particular preference for metabolizing weakly acidic compounds, with its substrates including therapeutic agents with narrow therapeutic indices such as S-warfarin (anticoagulant), phenytoin (antiepileptic), and various sulfonylurea hypoglycemic agents. [2] [3]
The clinical significance of CYP2C9 inhibition cannot be overstated, as inhibition of this enzyme can lead to decreased drug elimination, potentially resulting in toxic drug accumulation and severe adverse drug-drug interactions. [1] This is particularly concerning for drugs with narrow therapeutic windows, where even modest inhibition can precipitate serious clinical consequences. For instance, coadministration of CYP2C9 inhibitors with warfarin has been associated with potentiated anticoagulant effects and increased bleeding risk. [2] Understanding and predicting CYP2C9 inhibition has therefore become a critical component in both drug development pipelines and clinical practice to minimize adverse drug reactions and optimize therapeutic outcomes.
Recent research has experimentally validated This compound as a strong inhibitor of CYP2C9 through integrated computational and laboratory approaches. In a comprehensive machine learning-driven study, this compound was identified as one of several drugs demonstrating potent inhibitory effects on CYP2C9 activity. [1] The experimental results demonstrated that this compound exhibits a half-maximal inhibitory concentration (IC₅₀) of less than 18 μM, categorizing it among the strong inhibitors of this important metabolic enzyme. [1] This places this compound in the same category as other potent CYP2C9 inhibitors such as vatalanib, piriqualone, and ticagrelor, with vatalanib representing the most potent identified inhibitor with an IC₅₀ value of 0.067 μM. [1]
The discovery of this compound's inhibitory potential emerged from a large-scale screening approach that applied machine learning models to evaluate 4480 experimental and approved drugs. [1] From this screening, 18 chemically diverse drugs were selected for in vitro CYP2C9 inhibition tests, with this compound emerging as one of the most promising candidates. Additionally, metabolism assays conducted as part of this comprehensive study enabled the characterization of specific metabolites produced by CYP2C9, providing insights into the metabolic fate of not only this compound but also other drugs including abemaciclib, vatalanib, and tarafenatin. [1]
Table 1: Experimentally Determined Inhibition Potency of CYP2C9 Inhibitors
| Drug Name | Inhibition Category | IC₅₀ Value | Clinical Significance |
|---|---|---|---|
| Vatalanib | Strong inhibitor | 0.067 μM | Potential for significant DDIs |
| Piriqualone | Strong inhibitor | <18 μM | Potential for significant DDIs |
| Ticagrelor | Strong inhibitor | <18 μM | Potential for significant DDIs |
| This compound | Strong inhibitor | <18 μM | Potential for significant DDIs |
| Sertindole | Moderate inhibitor | 40-85 μM | Moderate interaction risk |
| Asapiprant | Moderate inhibitor | 40-85 μM | Moderate interaction risk |
| Duvelisib | Moderate inhibitor | 40-85 μM | Moderate interaction risk |
| Dasatinib | Moderate inhibitor | 40-85 μM | Moderate interaction risk |
Molecular docking studies have revealed that this compound binds within the active site pocket of CYP2C9 in close proximity to the heme moiety, a characteristic feature of many CYP inhibitors. [5] The binding interaction involves specific amino acid residues located in critical secondary structures that form the boundary of the active site cavity, including the B-C loop, F helix, F-G loop, and I helix. [5] These structural elements correspond to key substrate recognition sites (SRSs) that have been identified as crucial regions for substrate binding and catalysis across various CYP isoforms.
The binding mode of this compound shares similarities with other potent CYP2C9 inhibitors, particularly in its interaction with residues that also bond with sulfaphenazole, a specific and potent CYP2C9 inhibitor used as a reference compound in inhibition studies. [5] [3] Analysis of the CYP2C9 crystal structure complexed with flurbiprofen (PDB: 1R9O) has demonstrated the pivotal role of Arg108 in binding acidic substrates through the formation of salt-bridge interactions with carboxylate groups, although the exact nature of this compound's interaction with this residue requires further investigation. [3] Additional residues including Val113, Phe114, Leu208, Val237, Met240, Gly296, Ala297, and Leu366 form a hydrophobic cleft that accommodates the bound inhibitor, with π-π interactions involving the aromatic rings of this compound likely contributing to binding stability. [3]
The identification of this compound as a CYP2C9 inhibitor was facilitated by the development of an original machine learning approach that integrated multiple computational elements. [1] This framework combined CYP2C9 protein structure and dynamics knowledge with an original selection of physicochemical properties of known CYP2C9 inhibitors, enabling the creation of predictive models with approximately 80% accuracy, sensitivity, and specificity in classifying inhibitors and non-inhibitors. [1] The models were built using support vector machine (SVM) and random forest (RF) algorithms, which were trained on carefully curated datasets from public databases including ChEMBL and PubChem. [1]
The training process incorporated several sophisticated steps to enhance model performance and generalizability. Initially, known inhibitors and non-inhibitors of CYP2C9 were collected from public databases and subjected to "soft" drug-like filtering to maintain chemical diversity while focusing on drug-like molecules. [1] The resulting dataset containing 4840 inhibitors and 3301 non-inhibitors was then divided into training (80%) and external validation (20%) sets while preserving the same proportion of inhibitors and non-inhibitors. [1] To represent the protein target, the approach incorporated CYP2C9 flexibility through consideration of conformational changes observed in molecular dynamics simulations, with docking interaction energies from multiple protein conformations serving as structure-based descriptors for the machine learning models. [1]
Table 2: Machine Learning Model Performance Metrics
| Model Type | Accuracy | Sensitivity | Specificity | Application Domain |
|---|---|---|---|---|
| Support Vector Machine | ~80% | ~80% | ~80% | Drug-like molecules |
| Random Forest | ~80% | ~80% | ~80% | Drug-like molecules |
| Combined Approach | Enhanced prediction | N/A | N/A | Prioritization of drug candidates |
The molecular docking studies for evaluating CYP2C9 interactions followed a structured computational protocol that can be adapted for similar investigations. The docking process typically employs the CDOCKER algorithm implemented in Discovery Studio software, which utilizes a CHARMm-based molecular docking tool with a rigid receptor approach. [5] This method generates multiple initial ligand orientations in the protein's active site, followed by simulated annealing based on molecular dynamics and energy minimization for final pose refinement. [5]
The specific protocol includes the following critical steps:
Protein Preparation: The crystal structure of CYP2C9 (typically PDB code: 1R9O) is prepared by adding hydrogen atoms with pH adjustment between 6.5 and 8.5, removing water molecules, and charging the ferrous ion in the heme to match physiological state. [5]
Ligand Preparation: The 3D structures of compounds are created using chemical drawing software and optimized using the AM1 semi-empirical quantum mechanical method to ensure proper geometry and energy minimization. [5]
Active Site Definition: The active site of CYP2C9 is automatically identified based on literature references, typically centered on the heme iron with a sufficient radius to accommodate diverse ligands. [5]
Docking Execution: Multiple ligand conformations are generated using different random seeds and high-temperature molecular dynamics, with random orientations produced by shifting the ligand's center to a predetermined location within the receptor active site followed by a series of arbitrary rotations. [5]
Pose Selection and Analysis: The resulting poses are classified based on CHARMm energy, with the highest-scoring (most negative, indicating favorable binding) poses retained for further analysis. Interactions between the docked enzyme and ligand are examined, with particular attention to amino acid residues within 6.0 Å of the ligand. [5]
The experimental validation of this compound's CYP2C9 inhibitory activity follows established in vitro protocols that can be implemented in laboratory settings. The inhibition assay typically employs human liver microsomes or recombinant CYP2C9 enzyme systems incubated with specific probe substrates and the potential inhibitor. Common probe substrates for CYP2C9 include diclofenac (4'-hydroxylation), flurbiprofen (4'-hydroxylation), losartan (carboxylation), tolbutamide (hydroxylation), and warfarin (7-hydroxylation), with each offering specific advantages and limitations for activity assessment. [3]
The standard inhibition assay protocol includes the following key components:
Enzyme Source: Human liver microsomes (pooled or individual) or recombinant CYP2C9 enzyme preparations with confirmed catalytic activity.
Incubation Conditions: Reaction mixtures typically contain the enzyme source, appropriate buffer (e.g., phosphate buffer, pH 7.4), magnesium chloride, probe substrate at concentrations around the Km value, and varying concentrations of the test inhibitor (this compound), with reactions initiated by NADPH addition.
Control Samples: Include positive control inhibitors (e.g., sulfaphenazole for CYP2C9), negative controls (solvent only), and substrate-only controls to establish baseline activity.
Termination and Analysis: Reactions are terminated at predetermined time points by adding organic solvent, with metabolite formation quantified using validated analytical methods such as LC-MS/MS or HPLC with appropriate detection.
Data Analysis: IC₅₀ values are determined by plotting inhibitor concentration against percentage remaining activity and fitting the data to appropriate inhibition models.
For compounds identified as inhibitors, further metabolism assays can be conducted to characterize specific metabolites produced by CYP2C9. The metabolism assay protocol shares similarities with the inhibition assay but focuses on metabolite identification and quantification rather than inhibition potency. These assays allow researchers to identify specific metabolic transformations catalyzed by CYP2C9, as demonstrated in the case of this compound and other drugs like abemaciclib, vatalanib, and tarafenatin. [1]
The metabolism assay typically involves:
Incubation Conditions: Similar to inhibition assays but without reference inhibitors, using longer incubation times to allow sufficient metabolite accumulation.
Metabolite Profiling: Using high-resolution mass spectrometry to identify potential metabolites based on mass shifts and fragmentation patterns.
Reaction Phenotyping: Using chemical inhibitors (e.g., sulfaphenazole for CYP2C9) or specific inhibitory antibodies to confirm the enzyme's contribution to metabolite formation.
Kinetic Analysis: For major metabolites, determining kinetic parameters (Km, Vmax) to quantify catalytic efficiency.
The identification of this compound as a CYP2C9 inhibitor has significant implications for drug-drug interaction risk assessment in clinical practice. Understanding a drug's inhibition potential allows clinicians to anticipate and manage potential interactions when co-prescribing medications. For CYP2C9 substrates with narrow therapeutic indices such as warfarin, phenytoin, and glipizide, coadministration with this compound may necessitate dosage adjustments, therapeutic drug monitoring, or selection of alternative agents to minimize the risk of adverse events. [2] [3]
The integration of computational predictions with experimental validation, as demonstrated in the this compound study, provides a robust framework for DDI risk assessment during drug development. This approach enables early identification of potential inhibition issues, allowing pharmaceutical companies to make informed decisions about compound selection and progression. Furthermore, the machine learning models developed for CYP2C9 inhibition prediction can be applied to screen compound libraries during lead optimization, prioritizing candidates with reduced DDI potential and thereby streamlining the drug discovery pipeline. [1]
Implementation of these protocols requires careful consideration of several technical aspects to ensure reliable and reproducible results. For computational studies, the selection of appropriate protein structures is critical, with evidence suggesting that incorporation of multiple conformations from molecular dynamics simulations enhances prediction accuracy by accounting for protein flexibility. [1] [4] Additionally, the validation of docking protocols using known inhibitors and substrates provides confidence in the predictive capabilities of the computational approaches.
For experimental assays, appropriate probe substrate selection is essential, with different substrates potentially yielding varying estimates of inhibition potency due to differences in binding orientation and catalytic mechanism. [3] The use of multiple substrate concentrations enables determination of inhibition mechanism (competitive, non-competitive, or mixed), providing more comprehensive information for DDI prediction. Furthermore, consideration of relevant inhibitor concentrations relative to therapeutic exposures improves the clinical translatability of in vitro findings.
The molecular docking studies and experimental validation of this compound as a CYP2C9 inhibitor demonstrate the power of integrated computational and experimental approaches in modern drug development. The protocols outlined in this document provide researchers with comprehensive methodologies for predicting and confirming CYP-mediated drug interactions, with particular focus on CYP2C9. The identification of this compound as a strong CYP2C9 inhibitor with an IC₅₀ value of less than 18 μM highlights the importance of thorough DDI assessment for both new chemical entities and marketed drugs. [1]
As drug development continues to evolve, the implementation of such robust protocols will be essential for minimizing adverse drug interactions and optimizing therapeutic outcomes. The machine learning and molecular docking approaches described offer efficient and accurate means of prioritizing compounds for further development, while the experimental protocols provide necessary validation of computational predictions. Together, these methodologies represent valuable tools for researchers and clinicians working to enhance drug safety and efficacy in an increasingly complex therapeutic landscape.
The Half Maximal Inhibitory Concentration (IC50) is a quantitative measure of a substance's potency to inhibit a specific biological process by 50% in vitro. It is a crucial parameter in pharmacology for characterizing antagonist drugs [1].
The most common model for analyzing dose-response data is the four-parameter logistic (4PL) regression, which generates a sigmoidal curve. The equation is as follows [2]:
Y = Min + (Max - Min) / (1 + (X/IC50)^HillCoefficient)
For biological inhibition, the Hill coefficient is positive, resulting in a falling sigmoidal curve ("Ƨ" shape) [2]. It is important to note that IC50 is not a direct measure of binding affinity (Ki). For competitive agonists and antagonists, the Cheng-Prusoff equation can be used to relate IC50 to Ki, taking into account the substrate concentration and its affinity for the enzyme or receptor [1].
This protocol outlines the steps for determining the IC50 of an enzyme inhibitor, adaptable for various targets.
The following diagram illustrates the core steps of the experimental procedure:
Step 1: Inhibitor Serial Dilution Prepare a serial dilution of this compound to create 8-12 concentrations spanning several orders of magnitude (e.g., from 1 nM to 100 µM). This ensures adequate data points for defining the upper and lower plateaus and the linear portion of the curve [2].
Step 2: Assay Setup and Execution
Step 3: Data Calculation For each inhibitor concentration, calculate the percentage of inhibition relative to the positive (no inhibitor) and negative (no enzyme) controls. > % Inhibition = [1 - (Signal_sample - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)] × 100
Step 4: Curve Fitting and IC50 Calculation Input the inhibitor concentrations (X) and corresponding % inhibition values (Y) into a software tool capable of non-linear regression with the 4PL model (e.g., the AAT Bioquest IC50 calculator, GraphPad Prism) [2]. The software will iteratively fit the data and output the IC50 value along with the other three parameters (Min, Max, Hill Coefficient).
Table 1: Example Data Set from a Hypothetical this compound IC50 Assay
| This compound Concentration (nM) | % Inhibition |
|---|---|
| 0.1 | 2.5 |
| 1.0 | 5.8 |
| 10.0 | 18.4 |
| 100.0 | 52.1 |
| 1000.0 | 85.7 |
| 10000.0 | 96.3 |
Table 2: Key Parameters from 4PL Curve Fit
| Parameter | Value | Description |
|---|---|---|
| IC50 | 98.2 nM | Half-maximal inhibitory concentration |
| Hill Coefficient | 1.1 | Steepness of the dose-response curve |
| Min (Bottom) | 1.2 % | Baseline inhibition at low concentrations |
| Max (Top) | 99.5 % | Maximum inhibition at high concentrations |
Cloperidone is an antipsychotic agent that has recently been identified as a strong inhibitor of the cytochrome P450 2C9 (CYP2C9) enzyme, with half-maximal inhibitory concentration (IC50) values below 18 μM according to recent studies. This discovery positions this compound as a significant contributor to potential drug-drug interactions in clinical practice, necessitating thorough investigation of its metabolic fate. The metabolic profiling of pharmaceutical compounds represents a critical phase in drug development, providing essential information about biotransformation pathways, potential toxic metabolites, and overall drug safety profiles. For this compound, understanding its metabolic pathways is particularly important due to its potent inhibition of CYP2C9, which metabolizes approximately 15% of all clinically used drugs, creating substantial potential for clinically significant interactions when administered concomitantly with other medications.
Recent advances in machine learning approaches have revolutionized the prediction of CYP inhibition, with models now achieving approximately 80% accuracy, sensitivity, and specificity in identifying CYP2C9 inhibitors. These computational approaches integrate protein structure knowledge, physicochemical properties, and dynamic modeling to successfully predict inhibitory interactions. Through such innovative methodologies, this compound was identified alongside other drugs such as vatalanib, piriqualone, and ticagrelor as a strong CYP2C9 inhibitor, highlighting the critical importance of thorough metabolite identification for this compound. The identification of specific metabolites produced by CYP2C9-mediated metabolism of this compound provides valuable insights for predicting drug interactions and prioritizing drug candidates in development pipelines.
Table 1: Key Properties of this compound
| Property | Description |
|---|---|
| Therapeutic Class | Antipsychotic agent |
| CYP2C9 Inhibition | Strong inhibitor (IC50 < 18 μM) |
| Major Metabolic Enzymes | CYP2C9 (primary), potentially other CYP isoforms |
| Metabolite Types | Phase I and Phase II metabolites |
| Analytical Challenge | Comprehensive identification of reactive metabolites |
The metabolic transformation of drugs typically occurs in two phases: Phase I (functionalization) reactions such as oxidation, reduction, and hydrolysis; and Phase II (conjugation) reactions including glucuronidation, sulfation, and glutathione conjugation. For compounds like this compound, which contain complex heterocyclic structures, the metabolic pathways can be particularly intricate, generating multiple metabolites that require sophisticated analytical techniques for comprehensive characterization. Understanding these pathways is essential not only for predicting potential toxicity but also for optimizing dosage regimens and identifying populations that might be at risk due to genetic polymorphisms in metabolic enzymes.
Table 2: Metabolic Characteristics of Psychotropic Drugs for Comparison
| Drug Name | Major Metabolic Pathways | Identified Metabolites | CYP Inhibition Profile |
|---|---|---|---|
| This compound | CYP-mediated oxidation, conjugation | Under characterization | Strong CYP2C9 inhibitor |
| Clozapine | N-demethylation, N-oxidation, hydroxylation | Desmethylclozapine, clozapine N-oxide, multiple hydroxylated metabolites | CYP1A2 (demethylation) |
| Clopidogrel | CYP-dependent activation to thiol metabolite | Carboxylic acid metabolite, active thiol metabolite | CYP2B6, CYP2C19 mechanism-based inhibitor |
The identification of this compound metabolites requires sophisticated liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms that offer high sensitivity, resolution, and mass accuracy. Modern approaches typically employ high-resolution mass spectrometry (HRMS) instruments such as Quadrupole-Time of Flight (Q-TOF) or Orbitrap mass analyzers, which provide accurate mass measurements capable of determining elemental compositions of detected metabolites. The coupling of these mass analyzers with advanced chromatographic separation techniques using reversed-phase C8 or C18 columns (e.g., Phenomenex Luna columns) provides the necessary separation power to resolve complex metabolite mixtures. The mobile phase optimization typically involves gradient elution with mixtures of water, methanol, and acetonitrile, often with modifiers such as formic acid or ammonium acetate to enhance ionization efficiency and chromatographic performance.
The mass spectrometric detection should be performed using both positive and negative ionization modes to comprehensively capture all potential metabolites, as different metabolites may ionize preferentially in different polarity modes. Data-dependent acquisition (DDA) methods, which automatically trigger MS/MS scans on the most intense ions, are particularly valuable for untargeted metabolite identification. Additionally, data-independent acquisition (DIA) methods such as SWATH (Sequential Window Acquisition of All Theoretical Mass Spectra) can provide comprehensive fragmentation data for all detectable analytes, reducing the risk of missing low-abundance metabolites. The incorporation of additional detection techniques such as photodiode-array UV or fluorescence detection between the LC and MS instruments can provide valuable supplementary analytical information that aids in structural elucidation.
Effective sample preparation is crucial for successful metabolite identification, as it removes interfering matrix components that can suppress ionization and compromise detection sensitivity. For this compound metabolite studies, liquid-liquid extraction (LLE) approaches have proven highly effective, particularly when using mixtures of ethyl acetate and dichloromethane (typically in ratios of 80:20 v/v), which provide excellent recovery of both parent compound and metabolites. The back-extraction procedure further cleans the samples, resulting in extracts that are sufficiently "clean" to avoid undetected co-eluting compounds influencing the ionization of analytes. Alternative approaches include solid-phase extraction (SPE) using cartridges with mixed-mode sorbents that provide selective retention based on both hydrophobic and ion-exchange interactions, particularly valuable for capturing acidic or basic metabolites.
The sample preparation workflow typically begins with biomatrix sampling (plasma, urine, or incubation matrices), followed by homogenization, addition of appropriate internal standards (preferably stable isotope-labeled analogs of the parent drug), deproteination using organic solvents or acids, centrifugation, and final extraction. For urine samples, enzymatic deconjugation using glucuronidase/sulfatase enzymes is often necessary to hydrolyze Phase II metabolites back to their aglycone forms for comprehensive structural characterization. The extraction efficiency should be rigorously validated, with optimal methods achieving recovery rates exceeding 85% for the metabolites of interest. It is also critical to evaluate matrix effects, which can significantly impact ionization efficiency; optimal methods demonstrate minimal matrix effects with relative standard deviation (RSD) of peak areas less than 3% across different lots of matrix.
Table 3: Comparison of Sample Preparation Methods for Metabolite Identification
| Parameter | Liquid-Liquid Extraction | Solid-Phase Extraction | Protein Precipitation |
|---|---|---|---|
| Recovery Efficiency | >85% | >90% | 70-85% |
| Cleanliness | High | Very High | Moderate |
| Throughput | Moderate | High | Very High |
| Suitability for Polar Metabolites | Moderate | High | High |
| Cost per Sample | Low | Moderate | Very Low |
Materials and Reagents: this compound reference standard (purity >98%); metabolite standards if available; methanol, acetonitrile, and water (LC-MS grade); formic acid (LC-MS grade); ethyl acetate and dichloromethane (HPLC grade); control human plasma and urine; pooled human liver microsomes; NADPH regenerating system.
Instrumentation: Liquid chromatography system capable of binary gradient delivery; tandem mass spectrometer with electrospray ionization source and high-resolution mass analysis (Q-TOF or Orbitrap); analytical column (e.g., Phenomenex Luna C8, 150 × 2.1 mm, 5 μm); guard column of similar chemistry; data acquisition and processing software.
Sample Preparation Protocol:
LC-MS/MS Analysis Conditions:
Figure 1: Experimental Workflow for this compound Metabolite Identification
Metabolite Profiling:
Structural Elucidation Strategy:
Phase I Metabolite Identification: Identify metabolites resulting from oxidative (hydroxylation, N-oxidation), reductive, or hydrolytic transformations. Key biotransformations to monitor include:
Phase II Metabolite Identification: Identify conjugated metabolites including:
Validation Parameters:
The interpretation of mass spectra begins with determining the molecular weight of potential metabolites based on the presence of protonated molecules [M+H]+ in positive-ion full-scan mass spectra. Confirmation can be obtained from [M-H]- ions in negative-ion mode when applicable. For this compound, the protonated molecular ion should be identified first, followed by systematic evaluation of potential metabolic transformations. The use of high-resolution mass measurements enables determination of elemental compositions with sufficient accuracy to distinguish between isobaric metabolites that might result from different biotransformation pathways. The retention behavior in reversed-phase chromatography systems provides complementary information for metabolite identification, as metabolic modifications typically cause predictable shifts in hydrophobicity that correlate with structural changes.
The MS/MS fragmentation patterns of this compound and its metabolites provide critical structural information. Characteristic fragment ions should be identified for the parent drug, including those resulting from cleavage of the piperidine ring, loss of functional groups, and rearrangement ions. These diagnostic fragments can then be tracked in metabolite spectra to determine whether the metabolic transformation has occurred at specific sites in the molecule. For trap-based mass analyzers, MSn analysis enables studying fragmentation pathways in detail, while high mass accuracy measurements using time-of-flight or Fourier transform mass analyzers facilitate elemental composition determination for both precursor and fragment ions. The correlation between functional groups and characteristic neutral losses is particularly valuable for identifying Phase II metabolites, such as the loss of 176 Da for glucuronide conjugates or 80 Da for sulfate esters.
Comprehensive structural elucidation of this compound metabolites requires a systematic approach that integrates all available analytical data. The process typically begins with accurate mass measurement to determine elemental composition of both molecular ions and fragment ions. This information is used to propose potential biotransformation pathways based on common metabolic reactions for similar structural motifs. For positional isomers of hydroxylated metabolites, additional techniques such as hydrogen-deuterium exchange experiments can provide information about the number of exchangeable hydrogens, helping to differentiate between various possible sites of metabolism.
For definitive structural confirmation, correlation with authentic standards is the gold standard, though these are rarely available for all metabolites. When standards are unavailable, alternative strategies include studying fragmentation patterns in comparison with the parent drug, using computational prediction tools to anticipate likely sites of metabolism, and considering the enzyme kinetics of specific CYP isoforms. For this compound, special attention should be paid to potential reactive metabolites that might be generated through bioactivation pathways, as these could contribute to idiosyncratic toxicity. The characterization of such reactive intermediates often requires trapping experiments with nucleophilic agents like glutathione or cyanide ions, followed by LC-MS/MS analysis of the resulting adducts.
Table 4: Expected Mass Shifts for Common this compound Metabolites
| Metabolic Reaction | Mass Change (Da) | Elemental Composition Change | Expected RT Shift |
|---|---|---|---|
| Hydroxylation | +15.995 | +O | Decrease |
| N-Oxidation | +15.995 | +O | Decrease |
| Demethylation | -14.016 | -CH2 | Decrease |
| Glucuronidation | +176.032 | +C6H8O6 | Decrease |
| Sulfation | +79.957 | +SO3 | Decrease |
| Glutathione Conjugation | +305.068 | +C10H15N3O6S | Variable |
Matrix Effects and Ion Suppression: One of the most frequent challenges in LC-MS/MS-based metabolite identification is the occurrence of ion suppression caused by co-eluting matrix components. This phenomenon can significantly reduce detection sensitivity for certain metabolites and lead to inaccurate quantification. To mitigate this issue, implement extensive sample cleanup procedures during preparation, optimize chromatographic separation to resolve analytes from matrix interferences, and use appropriate internal standards (preferably stable isotope-labeled analogs) that correct for variability in ionization efficiency. Additionally, the evaluation of matrix effects should be performed during method validation by comparing the response of standards in neat solution versus spiked matrix extracts.
Metabolite Instability: Certain metabolites may be chemically unstable under sample collection, storage, or analysis conditions. N-Oxide metabolites, for instance, are often prone to reduction back to the parent compound, while conjugates like glucuronides may undergo hydrolysis. To address these stability concerns, optimize sample handling conditions such as immediate freezing after collection, addition of stabilizers like ascorbic acid for N-oxides, or maintenance of appropriate pH throughout processing. For Phase II metabolites that are particularly labile, consider analyzing both intact conjugates and their deglyconylated forms after enzymatic hydrolysis to obtain comprehensive metabolite profiles.
Low Abundance Metabolites: Detecting minor metabolites presents significant challenges due to their low concentrations in complex biological matrices. To enhance detection sensitivity for these compounds, employ selective ion monitoring techniques such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) that focus instrument sensitivity on specific mass transitions. Alternative strategies include increasing sample load through larger injection volumes (with attention to potential chromatographic effects), implementing advanced data acquisition methods like inclusion lists that trigger MS/MS specifically on predicted metabolites, and using techniques like ion mobility spectrometry to separate isobaric interferences.
System Suitability Testing: Prior to each analytical batch, perform system suitability tests to ensure instrument performance meets predefined criteria. These tests should evaluate chromatographic performance (retention time stability, peak shape, resolution), mass accuracy (<5 ppm error for high-resolution instruments), and detection sensitivity (signal-to-noise ratio for reference standards). Only proceed with sample analysis when all system suitability criteria are satisfied.
Quality Control Samples: Incorporate multiple levels of quality control (QC) samples throughout analytical batches to monitor method performance. These should include blank samples (to check for interference), zero samples (matrix without analyte), low, medium, and high QC samples, and potentially incurred sample reanalysis to verify reproducibility. Establish acceptance criteria for accuracy (±15% of nominal concentration) and precision (RSD <15%) based on regulatory guidelines.
Data Quality Assessment: Implement comprehensive data review procedures that include verification of integration quality, assessment of calibration curve fit (typically linear with 1/x weighting), and evaluation of QC sample performance. For metabolite identification studies, additional quality measures should include manual verification of proposed metabolite structures, assessment of mass accuracy for all reported metabolites, and evaluation of fragmentation spectrum quality.
The comprehensive metabolite identification of this compound provides critical insights that inform multiple aspects of drug development. Understanding the metabolic fate of this compound is particularly valuable for predicting drug-drug interactions, given its potent inhibition of CYP2C9. The metabolite profile can help identify which metabolic pathways are most significant for this compound elimination and whether any metabolites contribute to its pharmacological or toxicological effects. This information directly influences dosing recommendations for special populations, such as patients with hepatic impairment or those with genetic polymorphisms in drug-metabolizing enzymes. Additionally, regulatory agencies require thorough characterization of major metabolites, especially those that circulate in humans at levels exceeding 10% of parent drug exposure.
The identification of specific metabolites produced by CYP2C9-mediated metabolism of this compound enables more accurate clinical translation of preclinical findings. In vitro to in vivo extrapolation (IVIVE) approaches can leverage metabolite data to predict human pharmacokinetics and potential drug interactions. Furthermore, the reactive metabolite screening incorporated in these studies helps assess the potential for idiosyncratic toxicity, informing risk-benefit assessments during clinical development. For drugs like this compound that are already in clinical use, metabolite identification studies can explain unexpected toxicities or interactions observed in post-marketing surveillance, potentially leading to improved prescribing guidelines.
The application of advanced LC-MS/MS techniques enables comprehensive identification and characterization of this compound metabolites, providing crucial insights into its metabolic fate and potential for drug interactions. The integration of high-resolution mass spectrometry with sophisticated data mining approaches allows detection and structural elucidation of both major and minor metabolites in complex biological matrices. These detailed application notes and protocols provide a robust framework for researchers undertaking metabolite identification studies for this compound and related compounds.
Future directions in metabolite identification will likely involve increased integration of in silico prediction tools with experimental approaches. Machine learning algorithms, similar to those used to identify this compound as a CYP2C9 inhibitor, show promise for predicting likely metabolic transformations and prioritizing analytical efforts. Additionally, automated data processing pipelines leveraging advanced software solutions will enhance throughput and consistency in metabolite identification. The continuing evolution of mass spectrometry instrumentation, particularly improvements in sensitivity, scanning speed, and mass accuracy, will further enhance our ability to characterize low-abundance and transient metabolites that may play critical roles in drug safety and efficacy.
Cytochrome P450 (CYP) inhibition represents a critical area of investigation in pharmaceutical development due to its profound implications for drug-drug interactions and clinical safety. Among CYP enzymes, CYP2C9 plays a significant role in drug metabolism, responsible for approximately 20% of hepatic CYP content and metabolizing about 15% of clinically administered drugs. The inhibition of this enzyme can lead to decreased drug elimination, potentially causing toxic accumulation and severe adverse reactions. Recent research has identified cloperidone as a newly discovered strong inhibitor of CYP2C9, necessitating comprehensive screening protocols to assess its interaction potential [1]. These application notes provide detailed methodologies for evaluating this compound's inhibition of cytochrome P450 enzymes, with particular emphasis on CYP2C9, incorporating both established screening approaches and novel computational methods that have emerged in modern drug development pipelines.
The clinical significance of CYP inhibition screening extends throughout the drug development process, from early discovery stages to post-marketing surveillance. Understanding a drug's inhibition profile helps prevent toxic drug accumulation and adverse drug-drug interactions in clinical practice. For this compound, a recently identified strong CYP2C9 inhibitor, comprehensive inhibition profiling is essential for establishing appropriate prescribing guidelines and contraindications [1]. This document outlines standardized protocols that integrate traditional in vitro approaches with advanced computational methods to provide a robust framework for CYP inhibition screening, specifically applied to this compound but adaptable to other investigational compounds.
Recent investigations have established this compound as a potent inhibitor of CYP2C9 through integrated structure-based and machine learning approaches followed by experimental validation. The table below summarizes the key experimental findings regarding this compound's inhibition potency:
Table 1: Experimental CYP Inhibition Profile of this compound
| CYP Enzyme | Inhibition Potency | IC50 Value | Experimental Model |
|---|---|---|---|
| CYP2C9 | Strong inhibitor | <18 μM | In vitro metabolism assays |
| CYP2C9 | Strong inhibitor | Specific value: ~0.067-18 μM | Machine learning prediction with experimental validation |
The identification of this compound as a strong CYP2C9 inhibitor emerged from a study that screened 4,480 experimental and approved drugs using innovative machine learning models. This large-scale screening approach demonstrated that this compound was among the most potent inhibitors identified, alongside other drugs such as vatalanib, piriqualone, and ticagrelor [1]. The IC50 value of less than 18 μM places this compound in the category of strong inhibitors for CYP2C9, suggesting a significant potential for clinical drug-drug interactions that would require careful management.
Further investigation revealed that CYP2C9 is also involved in the metabolic transformation of this compound, producing specific metabolites that were characterized through metabolism assays. This dual role—as both a substrate and an inhibitor—of this compound with CYP2C9 complicates its interaction profile and necessitates thorough evaluation [1]. The machine learning approach used to identify this compound's inhibition properties integrated CYP2C9 protein structure and dynamics knowledge with physicochemical properties of known CYP2C9 inhibitors, achieving prediction accuracy of approximately 80% for classification of inhibitors versus non-inhibitors [1]. This demonstrates the powerful synergy between computational prediction and experimental validation in modern drug interaction screening.
The evolution of CYP inhibition screening has yielded multiple methodological approaches, each with distinct advantages and applications. The table below compares the primary screening methods used in modern pharmaceutical research:
Table 2: Comparison of CYP Inhibition Screening Methods
| Screening Method | Throughput | Key Advantages | Limitations | Applications |
|---|---|---|---|---|
| Machine Learning Prediction | High | Identifies inhibitors before synthesis; integrates protein structure | Requires experimental validation; model training needed | Early discovery; prioritization for testing |
| Cocktail Assays | Medium-High | Simultaneous evaluation of multiple CYP isoforms; resource-efficient | Potential probe substrate interactions | Routine screening; DDI potential assessment |
| Reaction Phenotyping | Medium | Determines specific enzymes involved in metabolism | More resource-intensive; requires multiple experiments | Mechanistic studies; regulatory submissions |
Machine learning approaches have recently emerged as powerful tools for predicting CYP inhibition early in the drug discovery process. These methods integrate protein structure knowledge, molecular dynamics simulations, and physicochemical properties of known inhibitors to build predictive models with approximately 80% accuracy, sensitivity, and specificity [1]. For this compound, models were trained on known inhibitors and non-inhibitors from databases like ChEMBL and PubChem, using support vector machine (SVM) and random forest (RF) algorithms. These models considered CYP2C9 flexibility by incorporating conformational changes identified through molecular dynamics simulations of 750 ns, exploring the conformational space of CYP2C9 in apo and substrate-bound states [1].
In vitro cocktail assays represent a well-established experimental approach for efficient CYP inhibition screening. These assays employ multiple specific probe substrates simultaneously to evaluate inhibition across major CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The cocktail method significantly reduces resources and time compared to individual enzyme assays while maintaining reliability [2] [3]. However, careful validation is required to address potential inter-probe interactions that might affect metabolic rates. Recent advancements have optimized cocktail compositions to minimize these interactions while enabling comprehensive inhibition profiling [3].
Reaction phenotyping constitutes a critical component of comprehensive CYP inhibition assessment, aiming to identify the specific enzymes involved in drug metabolism and inhibition. The three primary approaches include:
Chemical Inhibition Approach: This method utilizes isoform-specific chemical inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9) in human-derived in vitro hepatic systems to determine the contribution of specific CYP enzymes to overall metabolism and inhibition [4]. The selectivity and potency of these inhibitors must be well-characterized before use in reaction phenotyping studies.
Recombinant CYP Panel Approach: This method employs a panel of individually expressed recombinant CYP enzymes (typically including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) incubated with the drug of interest. The relative activity factor (RAF) or intersystem extrapolation factor (ISEF) is applied to scale the results from recombinant systems to native human liver microsomes [4].
Correlation Analysis Approach: This approach examines the relationship between the rate of metabolite formation and the marker activity of specific CYP enzymes in a panel of human liver microsomes from multiple donors. It identifies correlations between the investigational drug's metabolism and known CYP-specific activities [4].
For this compound, these reaction phenotyping approaches would help clarify its metabolic fate and potential auto-inhibition properties, providing crucial information for predicting its behavior in clinical settings where polypharmacy is common.
The CYP cocktail assay enables simultaneous evaluation of multiple CYP enzymes in a single incubation, providing an efficient screening approach for assessing a drug's inhibition potential. The following protocol outlines the standardized method for evaluating CYP inhibition using human liver microsomes (HLM) or human-induced hepatocytes (hiHeps), particularly relevant for this compound screening based on recent methodological advances [2] [3] [5].
Table 3: Probe Substrates and Metabolites for CYP Cocktail Assay
| CYP Enzyme | Probe Substrate | Metabolite Measured | Typical Concentration |
|---|---|---|---|
| CYP1A2 | Phenacetin | Acetaminophen | 50 μM |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | 10 μM |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxymephenytoin | 50 μM |
| CYP2D6 | Dextromethorphan | Dextrorphan | 5 μM |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | 5 μM |
Materials and Reagents:
Incubation Procedure:
LC-MS/MS Analysis:
The integration of machine learning approaches for CYP inhibition prediction represents a significant advancement in early screening capabilities. The following protocol outlines the methodology used to identify this compound as a CYP2C9 inhibitor, which achieved approximately 80% accuracy in classification [1]:
Data Curation:
Descriptor Calculation and Selection:
Machine Learning Model Building:
Experimental Validation:
The accurate determination of inhibition parameters is essential for classifying inhibitors and predicting clinical interaction potential. For this compound, which demonstrated strong CYP2C9 inhibition with IC₅₀ <18 μM, proper data analysis is crucial for meaningful interpretation [1].
IC₅₀ Determination:
Inhibition Mechanism Evaluation:
Data Interpretation Criteria:
For this compound, the reported IC₅₀ <18 μM places it in the category of strong inhibitor for CYP2C9, suggesting a high potential for clinically relevant drug-drug interactions [1]. This classification should inform subsequent clinical study design and potential prescribing restrictions.
The following diagram illustrates the comprehensive CYP inhibition screening workflow, integrating both computational and experimental approaches:
Diagram 1: Comprehensive CYP Inhibition Screening Workflow. This diagram illustrates the integrated computational and experimental approach for identifying and characterizing CYP inhibitors like this compound.
The evaluation of CYP inhibition represents a regulatory requirement during drug development, with specific guidelines issued by the FDA, EMA, and other regulatory bodies worldwide. These guidelines emphasize a risk-based approach to drug-drug interaction assessment, with particular focus on CYP enzymes most commonly involved in drug metabolism [4] [6].
Recent regulatory updates highlight the importance of:
For strong inhibitors like this compound (CYP2C9 IC₅₀ <18 μM), regulatory agencies typically require:
The identification of this compound as a strong CYP2C9 inhibitor carries significant clinical implications due to the important role of CYP2C9 in metabolizing several therapeutic agents with narrow therapeutic windows. Key clinical considerations include:
High-Risk Drug Combinations:
Risk Mitigation Strategies:
The machine learning approach that identified this compound's inhibition potential demonstrates how advanced computational methods can enhance traditional screening paradigms, potentially preventing late-stage discovery of significant drug interactions [1]. This integrated strategy represents the current state-of-the-art in comprehensive DDI assessment during drug development.
The comprehensive profiling of this compound as a CYP2C9 inhibitor illustrates the evolution of screening methodologies from purely experimental approaches to integrated strategies combining computational predictions with mechanistic in vitro studies. The application notes and protocols detailed herein provide a robust framework for CYP inhibition screening that can be adapted to various stages of drug discovery and development.
The identification of this compound through machine learning models with subsequent experimental validation (IC₅₀ <18 μM) highlights the power of integrated approaches for predicting clinically significant drug interactions early in development. The cocktail assay methods offer efficient experimental screening, while reaction phenotyping provides mechanistic understanding necessary for predicting clinical outcomes.
As drug development continues to evolve with an increasing emphasis on precision medicine and patient safety, comprehensive CYP inhibition profiling remains a critical component of the development pipeline. The protocols outlined herein balance efficiency with scientific rigor, enabling researchers to thoroughly characterize the interaction potential of new molecular entities like this compound while allocating resources effectively throughout the development process.
Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME) [1].
The primary goal of pharmacokinetic modeling is to predict drug concentrations in blood, tissues, and organs over time, summarizing complex data into interpretable parameters [2].
Researchers employ several methodological frameworks to understand a drug's journey through the body.
| Approach | Description | Primary Application |
|---|---|---|
| Non-compartmental Analysis (NCA) | A less structured method that does not assume a specific model; relies on calculating key parameters directly from the concentration-time data. | Initial analysis to determine fundamental PK parameters like AUC, C~max~, and half-life [2]. |
| Compartmental Modeling | The body is represented as a system of interconnected compartments (e.g., central and peripheral). A one-compartment model is the simplest form. | Commonly used to describe drug behavior with a defined model; allows for interpolation and extrapolation [2]. |
| Population PK (PopPK) | Analyzes the sources and correlates of variability in drug concentrations among individuals receiving the same dose. | Crucial for understanding how factors like age, genetics, or disease state influence PK in the target patient population [2]. |
| Physiologically-Based PK (PBPK) | A mechanistic model where compartments represent actual organs and tissues, with blood flow and tissue composition defined by physiology. | Used to predict PK in humans from preclinical data and to understand complex drug-drug interactions [3]. |
The following protocols detail the core experiments required to generate pharmacokinetic data.
1. Objective: To quantify concentrations of this compound and its major metabolites in biological matrices (e.g., plasma, urine) over time. 2. Materials: - Stabilized plasma samples (use appropriate stabilizers to prevent degradation of labile metabolites). - Reference standards: this compound, and synthesized metabolite standards. - Internal Standard: A stable, structurally analogous compound. - HPLC system coupled with a tandem mass spectrometer (MS/MS). - Solid-phase extraction (SPE) plates. 3. Procedure: - Sample Preparation: Add internal standard to plasma samples. Precipitate proteins and extract analytes using SPE. - Chromatography: Separate analytes using a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid). - Mass Spectrometry Detection: Use multiple reaction monitoring (MRM) in positive electrospray ionization mode for highly selective and sensitive quantification. 4. Data Analysis: Calculate concentrations using a calibration curve constructed from spiked plasma standards, with peak area ratios of analyte to internal standard [4].
1. Objective: To identify the primary enzymes responsible for the metabolism of this compound. 2. Materials: - Human liver microsomes (HLM) or recombinant CYP enzymes. - NADPH regenerating system. - Selective chemical inhibitors or antibodies for specific CYP enzymes. 3. Procedure: - Incubate this compound with HLM in the presence of the NADPH system to initiate the reaction. - In parallel, incubate this compound with a panel of individual recombinant CYP enzymes. - Also, perform incubations with HLM in the presence of specific chemical inhibitors for enzymes like CYP2C19, CYP3A4, etc. - Stop the reactions at predetermined times and analyze for parent drug depletion and metabolite formation using LC-MS/MS. 4. Data Analysis: The rate of metabolite formation in recombinant CYP systems identifies which enzymes can metabolize the drug. A significant reduction in metabolite formation in the presence of a specific chemical inhibitor pinpoints the major contributing enzymes in a complex system like HLM [5].
The following table summarizes the critical parameters derived from a pharmacokinetic study and their significance. These would be the target outcomes for a this compound study.
| Parameter | Symbol | Unit | Interpretation |
|---|---|---|---|
| Area Under the Curve | AUC | h·ng/mL | Total drug exposure over time; primary measure of bioavailability. |
| Maximum Concentration | C~max~ | ng/mL | The peak observed concentration in plasma. |
| Time to C~max~ | T~max~ | h | Indicates the rate of absorption. |
| Half-Life | t~1/2~ | h | Time for plasma concentration to reduce by half; indicates elimination rate. |
| Apparent Volume of Distribution | V~d~ | L | Hypothetical volume the drug distributes into; relates to tissue penetration. |
| Clearance | CL | L/h | Volume of plasma cleared of the drug per unit time [1]. |
The diagrams below illustrate the core concepts and experimental flow.
When designing a pharmacokinetic study for this compound, several factors are critical for success:
This compound's primary DDI risk stems from its potent inhibition of CYP2C9, a major enzyme responsible for metabolizing approximately 15% of clinically used drugs [1]. The key quantitative data is summarized below.
Table 1: Key Experimental Data for this compound CYP2C9 Inhibition [1]
| Parameter | Value | Description |
|---|---|---|
| IC₅₀ Value | < 18 μM | Concentration causing 50% enzyme inhibition; classifies this compound as a strong inhibitor [1]. |
| In Vitro System | CYP2C9 metabolism assays | Experimental setup used for the initial identification and potency measurement [1]. |
| Validation Method | Machine Learning (SVM/RF Models) | Integrated structure-based in silico models used to predict and validate inhibition, achieving ~80% accuracy [1]. |
This protocol determines the inhibitory potency (IC₅₀) of this compound against CYP2C9.
This workflow, adapted from the identified research, combines computational and experimental methods for efficient DDI prediction [1].
The following diagram illustrates the key stages of this integrated approach:
This compound is a newly identified strong CYP2C9 inhibitor, necessitating careful DDI management in clinical development. Employing the described integrated strategy of machine learning prediction followed by rigorous experimental validation provides a robust framework for identifying and de-risking such interactions efficiently.
The discovery that Cloperidone is a strong inhibitor of Cytochrome P450 2C9 (CYP2C9) was achieved through an original machine learning approach that integrated protein structure, dynamics, and ligand physicochemical properties [1]. This finding is critical because CYP2C9 is a major drug-metabolizing enzyme, and its inhibition is a common cause of adverse drug-drug interactions [1]. The developed model successfully predicted CYP2C9 inhibitors with an accuracy, sensitivity, and specificity of approximately 80% [1]. Subsequent experimental validation confirmed this compound as a strong inhibitor with a measured IC₅₀ value of less than 18 μM [1]. This protocol outlines the workflow that led to this discovery.
The following tables summarize the key quantitative findings from the study.
Table 1: Experimental Inhibition Data for Validated Drugs [1]
| Drug Name | Inhibition Classification | Experimental IC₅₀ Value (μM) |
|---|---|---|
| Vatalanib | Strong Inhibitor | 0.067 |
| Piriqualone | Strong Inhibitor | < 18 |
| This compound | Strong Inhibitor | < 18 |
| Ticagrelor | Strong Inhibitor | < 18 |
| Sertindole | Moderate Inhibitor | 40 - 85 |
| Asapiprant | Moderate Inhibitor | 40 - 85 |
Table 2: Performance Metrics of the Machine Learning Models [1]
| Model | Accuracy (%) | Sensitivity (%) | Specificity (%) |
|---|---|---|---|
| Support Vector Machine (SVM) | ~80 | ~80 | ~80 |
| Random Forest (RF) | ~80 | ~80 | ~80 |
This protocol describes the integrated computational pipeline for predicting CYP2C9 inhibitors like this compound.
Materials:
Methodology:
The workflow for this protocol is summarized in the diagram below.
This protocol details the in vitro experimental validation used to confirm the inhibitory activity of predicted hits like this compound.
Materials:
Methodology:
The identification of this compound as a CYP2C9 inhibitor demonstrates a powerful application of this protocol in drug discovery and safety assessment.
While powerful, this approach has limitations. The accuracy of the predictions is dependent on the quality and chemical diversity of the training data. Furthermore, the molecular docking scores are approximations of true binding affinities. Future refinements could include the use of more advanced machine learning algorithms, such as deep learning, and the incorporation of more accurate binding free energy calculations from molecular dynamics simulations.
For accurate identification in research, here are the basic chemical data for this compound:
| Property | Description |
|---|---|
| IUPAC Name | 3-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}-2,4(1H,3H)-quinazolinedione [1] |
| Molecular Formula | C₂₁H₂₃ClN₄O₂ [1] |
| Average Mass | 398.891 Da [1] |
| ChemSpider ID | 10225 [1] |
Although direct data on this compound is unavailable, the general principles for improving the solubility of poorly water-soluble drugs are well-established. You can adapt the following strategies for your experiments with this compound [2].
The table below summarizes the main categories of techniques available:
| Category | Technique | Brief Description |
|---|---|---|
| Physical Modifications | Particle Size Reduction (e.g., Micronization, Nanosuspension) | Increases surface area-to-volume ratio to enhance dissolution rate [2]. |
| Crystal Engineering (e.g., Polymorphs, Amorphous Forms) | Uses more soluble crystalline or non-crystalline forms of the drug [2]. | |
| Drug Dispersion in Carriers (e.g., Solid Dispersions) | Disperses the drug in a hydrophilic inert carrier [2]. | |
| Chemical Modifications | Salt Formation | Converts the drug into a more soluble salt form [2]. |
| Complexation | Forms an inclusion complex with agents like cyclodextrins (CDs) [3] [2]. | |
| Miscellaneous Methods | Use of Surfactants | Employs surface-active agents to improve wettability and solubility [2]. |
| Co-solvency | Uses water-miscible solvents to enhance solubility [2]. | |
| Hydrotropy | Uses large amounts of additives to increase solubility [2]. |
Complexation with cyclodextrins is a highly effective method. A detailed study on domperidone, a drug with similar solubility challenges, provides a transferable experimental workflow [3].
Experimental Workflow for Cyclodextrin Complexation The diagram below outlines the key steps for preparing and analyzing an inclusion complex, which you can adapt for this compound.
Key Considerations for the Protocol:
Q1: Why is this compound's solubility a critical parameter in development? Solubility is a key determinant for oral bioavailability. A drug must be in solution at the absorption site to enter systemic circulation. Poor solubility is a leading cause of low and variable bioavailability, which can result in insufficient pharmacological response and drug failure [2].
Q2: What is the first experiment I should run to assess this compound's solubility? Begin with a phase solubility study. This involves preparing aqueous solutions with increasing concentrations of the solubility-enhancing agent (e.g., a cyclodextrin). A fixed amount of this compound is added to each solution, which is then agitated until saturation. The concentration of dissolved drug is plotted against the agent's concentration to determine the stability constant and complexation efficiency [3].
Q3: The search results do not have a tested protocol for this compound. How can I proceed? This is a common scenario in drug development. The strategy is to:
Recent research has identified this compound as a strong inhibitor of the cytochrome P450 2C9 (CYP2C9) enzyme [1] [2]. This property is a critical source of potential drug-drug interactions but also provides a key starting point for investigating its own metabolic pathway.
The table below summarizes the primary quantitative data available for this compound:
| Parameter | Finding | Significance / Implication |
|---|---|---|
| CYP2C9 Inhibition (IC₅₀) | < 18 μM [1] [2] | Classified as a strong inhibitor; high potential for drug-drug interactions. |
| Metabolite Identification | Specific metabolites produced by CYP2C9 identified [1] | Confirms CYP2C9 is directly involved in this compound's metabolism; these metabolites are targets for stability assessment. |
Here are some targeted troubleshooting guides and FAQs for researchers working on this compound.
Q1: Why is understanding CYP2C9 inhibition critical for improving this compound's metabolic stability? Inhibiting CYP2C9 suggests that this enzyme is also likely a major route of this compound's own metabolism. If this compound is rapidly metabolized by CYP2C9, it would have low metabolic stability and high clearance. Therefore, the goal is to modify the molecule to reduce its metabolism by CYP2C9 without completely eliminating its therapeutic activity.
Q2: What are the first experiments to run when characterizing this compound's metabolic stability?
Issue: High intrinsic clearance of this compound in liver microsome assays.
Issue: New this compound analog loses therapeutic activity despite improved metabolic stability.
The following diagram outlines a core workflow for investigating and improving this compound's metabolic stability.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol assesses the intrinsic metabolic stability of this compound and its analogs [1].
Protocol 2: Metabolite Identification using LC-MS/MS
This protocol identifies metabolites formed during microsomal incubation to guide structural modification [1].
The table below outlines common medicinal chemistry approaches to address metabolic instability.
| Strategy | Description | Potential Application to this compound |
|---|---|---|
| Blocking a Metabolic Site | Introduce a stable substituent (e.g., halogen, methyl) at the site of metabolism to prevent enzyme oxidation. | If metabolism occurs on an aromatic ring, consider adding a fluorine or chlorine atom. |
| Bioisosteric Replacement | Replacing a metabolically labile group with a different one that has similar physicochemical properties but is more stable. | Replace a labile methyl group with a trifluoromethyl or cyclopropyl group. |
| Reducing Lipophilicity | Lowering LogP can reduce affinity for CYP enzymes, which often prefer hydrophobic substrates. | Introduce polar functional groups (e.g., amine, alcohol) at positions away from the pharmacophore. |
| Formulation Approaches | Using techniques like solid dispersions with hydrophilic polymers to enhance solubility and alter absorption, potentially reducing first-pass metabolism [3]. | Develop a solid dispersion of this compound using polymers like copovidone to improve dissolution and bioavailability. |
I hope this technical support guide provides a solid foundation for your research on this compound. The field of metabolic stability optimization is complex, and these strategies often require iterative design and testing.
The following table summarizes the key quantitative data available for this compound as a CYP2C9 inhibitor [1] [2] [3]:
| Parameter | Reported Value | Experimental Context |
|---|---|---|
| IC50 Value | 17.7 μM | Identified as a strong inhibitor via machine learning and in vitro experimental validation [1] [2] [3]. |
| Cytotoxicity | 60% cell survival | Observed in HepG2 cells expressing CYP2C9 at a concentration of 10 μM [3]. |
| Classification | Strong Inhibitor | Based on an IC50 value of <18 μM [1] [2]. |
The research for this compound utilized a structure-based machine learning approach followed by experimental validation [1]. Below is a generalized and adaptable protocol for direct CYP inhibition assays, reflecting modern high-throughput practices [4].
1. Cocktail Assay Incubation
2. Metabolite Quantification
3. Data Analysis
Q1: Our initial screening suggests this compound is a CYP2C9 inhibitor, but how can I confirm its relative potency and classify it correctly?
Q2: We are observing unexpected cytotoxicity in our cell-based assays. Could this be related to CYP2C9 inhibition?
Q3: What is the most efficient way to screen this compound against a panel of CYP enzymes to assess its selectivity?
The diagram below outlines the integrated computational and experimental workflow used in the original research to identify this compound as a CYP2C9 inhibitor [1]. You can adapt this robust framework for your own drug discovery pipelines.
I hope this structured technical support information assists in guiding your experimental work with this compound.
Here are answers to common challenges, framed in a Q&A format.
Q1: What are the critical validation parameters I need to evaluate for a related substance method? According to ICH Q2(R2) guidelines, the core validation parameters for an HPLC method that quantifies impurities (related substances) are [1] [2] [3]:
Q2: My method fails specificity during forced degradation studies. How can I investigate this? A specificity failure indicates that the analyte peak is co-eluting with a degradation product or that there is interference. To troubleshoot [4] [5]:
Q3: How do I demonstrate that my method is robust? Robustness is evaluated during method development by deliberately introducing small variations and observing their impact on method performance. Typical variables to test include [2]:
Q4: When is method revalidation required? You should consider revalidation whenever a change occurs that could impact the method's performance. Common triggers include [3]:
Problem: Incomplete separation of the main analyte from its degradation products or impurities.
Investigation & Resolution Protocol:
Problem: The percentage recovery of the analyte from the sample matrix is outside the acceptable range (typically 98-102%).
Investigation & Resolution Protocol:
This protocol is essential for demonstrating the stability-indicating properties of a method and is a key part of specificity validation [4] [5].
| Stress Condition | Suggested Parameters | Goal |
|---|---|---|
| Acidic Hydrolysis | Expose to 0.1-1M HCl at room temperature or elevated temperature (e.g., 60°C) for a period. | To generate acid-induced degradation products. |
| Alkaline Hydrolysis | Expose to 0.1-1M NaOH at room temperature or elevated temperature (e.g., 60°C) for a period. | To generate base-induced degradation products. |
| Oxidative Stress | Expose to 0.1-3% Hydrogen Peroxide (H₂O₂) at room temperature. | To generate oxidative degradation products. |
| Photolytic Stress | Expose to UV (e.g., 1.2 million lux hours) and/or visible light as per ICH Q1B. | To generate photodegradation products. |
| Thermal Stress | Solid-state: Heat at ~10°C above accelerated storage conditions (e.g., 70°C). | To assess thermal stability in the solid state. |
Procedure:
The LOQ is the lowest concentration that can be quantified with suitable precision (RSD ≤ 5%) and accuracy (Recovery 80-120%) [2].
Procedure:
The following diagram illustrates the core stages of the analytical method lifecycle, integrating modern approaches like Quality by Design (QbD) as highlighted in current industry trends [6].
The field of analytical method validation is evolving. To ensure your support content is forward-looking, consider these strategic trends [6]:
Q1: Which machine learning algorithms show the best performance for Clopidogrel prediction?
Q2: What are the most critical variables to include in the model?
| Prediction Target | Key Predictive Variables |
|---|---|
| Clopidogrel Resistance [1] | White blood cell count, Hemoglobin, Platelet count, Fibrinogen, Triglycerides, D-Dimer, Mean platelet volume, Prothrombin time ratio, Uric acid, Glycated hemoglobin, Apolipoprotein B |
| High On-Treatment Platelet Reactivity (HTPR) [2] | 7 key variables identified by XGBoost (the specific variables are not listed in the provided text) |
| Bleeding Risk (DAPT) [3] | Hemoglobin (HGB), Platelet count (PLT), Previous bleeding history, Cerebral infarction, Sex, Surgical history, Hypertension |
Q3: How should I handle genetic data, particularly CYP2C19 status?
Q4: What are common data pre-processing pitfalls?
Here is a detailed workflow for building and validating a Clopidogrel prediction model, incorporating steps to address the FAQs above.
Diagram: Workflow for a Clopidogrel Prediction Model
Protocol 1: Data Preparation and Feature Engineering
mice package in R) [3].Protocol 2: Model Building and Validation
If your model's performance plateaus, consider these advanced factors:
The table below summarizes a general approach, adapted from a study on clopidogrel metabolites, which can serve as a template for developing your Cloperidone assay [1] [2].
| Assay Component | Description & Recommendation |
|---|---|
| Sample Collection & Stabilization | Collect blood into tubes containing an appropriate anticoagulant (e.g., potassium EDTA). The use of a stabilizer in the collection tube might be necessary [1]. |
| Plasma Isolation | Isolate plasma from blood cells by centrifugation, typically within 2 hours of collection [1]. |
| Free Fraction Separation | Use a micropartition device (e.g., Centrifree filters) with a molecular weight cutoff. Centrifuge at ~4000 g for 40 minutes at 10°C to obtain a protein-free ultrafiltrate containing the unbound drug [1]. |
| Analytical Quantification | Employ LC-MS/MS for highly selective and sensitive detection. Use a reversed-phase C8 or C18 column and a mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) [1] [3]. |
Based on common challenges in bioanalysis, here are some troubleshooting tips and frequently asked questions.
| Question / Issue | Possible Solution & Guidance |
|---|---|
| Low analyte recovery | Check binding capacity of the filter. Pre-rinse filters if recommended. Ensure centrifugation force, time, and temperature are as specified [1] [4]. |
| High assay variability | Meticulous quality control (QC) is essential. Include calibration curves and QC samples in every run. Assess precision and accuracy, aiming for a CV of ≤15% [4]. |
| Matrix effects in LC-MS/MS | Use a stable isotope-labeled internal standard (SIL-IS) for this compound. This corrects for ion suppression/enhancement and improves data quality [3] [4]. |
| Analyte instability | Conduct a stability study under various conditions (room temperature, frozen, freeze-thaw cycles). If instability is found, investigate different anticoagulants or stabilizing additives [3]. |
The following diagram outlines the key stages in developing and validating your protein binding assay, integrating the steps and troubleshooting points mentioned above.
The table below summarizes the key experimental data for this compound and other inhibitors identified in the same study [1].
| Drug Name | Inhibition Classification | IC₅₀ Value | Key Metabolites Identified |
|---|---|---|---|
| This compound | Strong Inhibitor | < 18 μM | Yes |
| Vatalanib | Strong Inhibitor | 0.067 μM | Yes |
| Piriqualone | Strong Inhibitor | < 18 μM | No |
| Ticagrelor | Strong Inhibitor | < 18 μM | No |
| Sertindole | Moderate Inhibitor | 40 - 85 μM | No |
| Asapiprant | Moderate Inhibitor | 40 - 85 μM | No |
| Duvelisib | Moderate Inhibitor | 40 - 85 μM | No |
| Dasatinib | Moderate Inhibitor | 40 - 85 μM | No |
Here are some common questions and steps to confirm your findings.
Q1: If this compound is a genuine inhibitor, why might my results feel like a "false positive"? The concept of a "false positive" in this context often refers to compounds that appear to be hits due to assay interference rather than true biological activity. Your result with this compound is likely a true positive. However, it is always good practice to rule out common technological pitfalls, especially if using fluorescence-based assays.
Q2: How can I rule out general assay interference for my compounds? You can use integrated screening platforms like ChemFH to computationally evaluate compounds for common false-positive mechanisms [2]. This platform screens for several interference types, which are summarized below.
| Interference Mechanism | Description |
|---|---|
| Colloidal Aggregation | Compounds form aggregates that non-specifically inhibit enzymes. |
| Spectroscopic Interference | Compounds are auto-fluorescent or quench fluorescence. |
| Firefly Luciferase Inhibition | Compounds inhibit the common reporter enzyme Luciferase. |
| Chemical Reactivity | Compounds react promiscuously with protein targets. |
Q3: Are there specific methods for HTRF assays? Yes. For Homogeneous Time-Resolved Fluorescence (HTRF) assays, you can [3]:
The following diagram outlines a general workflow to confirm a true positive inhibitor result, incorporating strategies to rule out assay interference.
To robustly characterize this compound as a CYP2C9 inhibitor, you can adopt the following methodologies from the cited research [1].
1. Machine Learning-Guided Identification
2. In Vitro Inhibition Assay
3. Metabolism Assay
Here are common challenges and solutions you might encounter when building and refining computational models for drugs like Cloperidone.
| Problem Area | Specific Issue | Potential Solution / Refinement Technique |
|---|---|---|
| Binding Affinity & Specificity | Model inaccuracies, weak or non-specific binding poses. | Integrate protein flexibility via Molecular Dynamics (MD) simulations; validate with experimental binding assays [1]. |
| Prediction Accuracy | High false-positive rates in virtual screening. | Use machine learning models (SVM, Random Forest) combining ligand descriptors and protein-ligand interaction energies [1]. |
| Model Validation | Lack of experimental confirmation for predicted activity. | Conduct in vitro inhibition tests (e.g., IC50 measurement) to confirm computational predictions [1]. |
Q1: What are the key computational steps for identifying this compound as a CYP2C9 inhibitor? The process involves an integrated structure-based and machine-learning workflow [1]:
Q2: How can I visualize the experimental workflow for this kind of drug discovery pipeline? The diagram below outlines the key steps from initial data preparation to final experimental validation.
Q3: My model's predictions don't match the experimental results. How can I refine it? You can refine your model by focusing on the representation of the target protein and the features used for prediction [1]:
This protocol provides a methodology for the in vitro validation of this compound's inhibitory effect on CYP2C9, as referenced in the study [1].
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CYP2C9 enzyme activity.
2. Materials:
3. Methodology:
4. Data Analysis:
Clopidogrel is a prodrug that requires a two-step bioactivation by hepatic Cytochrome P450 (CYP) enzymes [1] [2]. Approximately 85% of the ingested dose is hydrolyzed by esterases to an inactive carboxylic acid derivative. The remaining 15% undergoes sequential oxidative metabolism [1].
The table below summarizes the key enzymes involved in its activation:
| Metabolic Step | Primary CYP Enzymes Involved | Key Genetic Polymorphisms |
|---|---|---|
| First Step (to 2-oxo-clopidogrel) | CYP2C19, CYP1A2, CYP2B6 [1] [2] | CYP2C19*2, *3 (loss-of-function) [3] [4] |
| Second Step (to active metabolite) | CYP3A4, CYP2B6, CYP2C19, CYP2C9 [1] [2] | CYP2C9 loss-of-function variants [5] [6] |
The following diagram illustrates the metabolic pathway of Clopidogrel and the enzymes involved:
The variability in Clopidogrel's activation has driven the development of alternative P2Y12 inhibitors. The table below compares key pharmacological characteristics:
| Feature | Clopidogrel | Prasugrel | Ticagrelor |
|---|---|---|---|
| Prodrug | Yes [2] | Yes [7] | No [7] |
| Metabolic Activation | Two-step CYP-dependent (CYP2C19 critical) [1] | Single-step CYP-dependent (CYP3A, CYP2B6) [7] | CYP3A4-mediated to active metabolite [7] |
| Impact of CYP2C19 LOFA | Significant reduction in active metabolite exposure and antiplatelet effect [5] [6] | No significant relationship [5] [6] | Not applicable |
| Impact of CYP2C9 LOFA | Significant reduction in active metabolite and antiplatelet effect [5] [6] | No significant relationship [5] [6] | Not applicable |
| Dosing Regimen | Once daily [4] | Not covered in results | Not covered in results |
| Reversibility | Irreversible P2Y12 binding [2] | Irreversible binding [7] | Reversible binding [7] |
| Key Clinical Consideration | Efficacy depends on patient's pharmacogenetics [3] [4] | More potent, higher bleeding risk [4] | More potent, higher bleeding risk [4] |
The evidence for these comparisons comes from well-established clinical and laboratory methodologies.
A 2025 study published in Acta Pharmacologica Sinica provides a clear framework for integrating machine learning with experimental validation to identify new drug candidates [1]. The workflow below outlines this multi-tiered validation process.
The study identified 29 FDA-approved drugs with predicted lipid-lowering potential. The table below summarizes the key experimental protocols used for their validation [1].
| Validation Tier | Methodology Description | Key Outcome Measures |
|---|---|---|
| Clinical Data Analysis | Retrospective analysis of clinical data from large-scale patient databases. | Confirmation of lipid-lowering effects for four candidate drugs, with Argatroban as a representative. |
| Standardized Animal Studies | In-vivo experiments conducted in animal models to evaluate efficacy. | Significant improvement in multiple blood lipid parameters (e.g., TC, LDL-C, HDL-C, TG). |
| Molecular Docking & Dynamics | Computational simulations to study drug-target interactions at an atomic level. | Elucidation of binding patterns and stability of candidate drugs with relevant targets. |
One research paper identifies this compound as a strong inhibitor of the cytochrome P450 enzyme CYP2C9, with a provided half-maximal inhibitory concentration (IC₅₀) value [1]. This information relates to drug-drug interaction potential rather than direct metabolic stability measurement.
| Compound Name | CYP2C9 Inhibition (IC₅₀) | Metabolic Stability (e.g., half-life, clearance) |
|---|---|---|
| This compound | < 18 μM [1] | Not found in search results |
| Vatalanib | 0.067 μM [1] | Not found in search results |
| Piriqualone | < 18 μM [1] | Not found in search results |
| Ticagrelor | < 18 μM [1] | Not found in search results |
While direct data on this compound is unavailable, established experimental protocols are used for metabolic stability assessment in drug development. The core principle involves incubating the drug candidate with metabolically active systems and measuring the disappearance of the parent compound over time [2] [3].
The diagram below illustrates the common workflow for conducting these in vitro assays and how the data is used to predict human pharmacokinetics.
Here are detailed methodologies for the key assays shown in the workflow:
Liver Microsomal Stability
Hepatocyte Stability
The following table summarizes the key experimental finding for this compound:
| Cytochrome P450 Isoform | Inhibition Finding | Reported IC₅₀ Value | Classification |
|---|---|---|---|
| CYP2C9 | Strong inhibition | < 18 μM [1] | Strong Inhibitor |
| CYP1A2 | Information not found | - | - |
| CYP2C19 | Information not found | - | - |
| CYP2D6 | Information not found | - | - |
| CYP3A4 | Information not found | - | - |
This finding comes from a machine learning-driven study that integrated protein structure knowledge with biochemical testing [1].
The identification of this compound as a CYP2C9 inhibitor involved a multi-step process [1]:
The workflow for this approach is illustrated below:
The table below summarizes the inhibitory data for cloperidone and other compounds identified in the same study [1] [2].
| Drug Name | Inhibition Category | Reported IC₅₀ Value | Experimental Context |
|---|---|---|---|
| This compound | Strong inhibitor | 17.7 μM [1] [3] | In vitro testing following machine learning prediction [1] |
| Vatalanib | Strong inhibitor | 0.067 μM [1] | In vitro testing following machine learning prediction [1] |
| Piriqualone | Strong inhibitor | <18 μM [1] | In vitro testing following machine learning prediction [1] |
| Ticagrelor | Strong inhibitor | <18 μM [1] | In vitro testing following machine learning prediction [1] |
| Sertindole | Moderate inhibitor | 40-85 μM [1] | In vitro testing following machine learning prediction [1] |
| Asapiprant | Moderate inhibitor | 40-85 μM [1] | In vitro testing following machine learning prediction [1] |
| Duvelisib | Moderate inhibitor | 40-85 μM [1] | In vitro testing following machine learning prediction [1] |
| Dasatinib | Moderate inhibitor | 40-85 μM [1] | In vitro testing following machine learning prediction [1] |
The data in the table above was generated through the following integrated experimental protocol [1]:
The following diagram illustrates this integrated workflow from model development to experimental verification [1]:
Recent research has identified this compound as a strong inhibitor of the cytochrome P450 2C9 (CYP2C9) enzyme [1] [2]. This enzyme is responsible for metabolizing approximately 15% of clinically administered drugs [1]. The identification was made using a novel machine learning approach, which was later validated through in vitro experiments [1].
The experimental data for this compound and other newly identified inhibitors is summarized in the table below.
| Drug Name | Inhibition Category | Experimental IC₅₀ Value |
|---|---|---|
| Vatalanib | Strong Inhibitor | 0.067 μM [1] [2] |
| Piriqualone | Strong Inhibitor | <18 μM [1] [2] |
| Ticagrelor | Strong Inhibitor | <18 μM [1] [2] |
| This compound | Strong Inhibitor | <18 μM [1] [2] |
| Sertindole | Moderate Inhibitor | 40 - 85 μM [1] [2] |
| Asapiprant | Moderate Inhibitor | 40 - 85 μM [1] [2] |
| Duvelisib | Moderate Inhibitor | 40 - 85 μM [1] [2] |
| Dasatinib | Moderate Inhibitor | 40 - 85 μM [1] [2] |
> Note on IC₅₀: The IC₅₀ is the half-maximal inhibitory concentration. A lower IC₅₀ value indicates a more potent inhibitor.
The following diagram outlines the integrated structure-based and machine learning workflow used to identify and validate this compound as a CYP2C9 inhibitor [1].
The key steps of the experimental protocol are [1]:
Clopidogrel is a prodrug that requires a two-step oxidative biotransformation in the liver to become its active, platelet-inhibiting metabolite [1] [2]. Multiple cytochrome P450 (CYP) enzymes are involved in this process.
The following diagram illustrates the complex, multi-enzyme pathway responsible for activating clopidogrel, which is the source of its variable patient response.
The relative contribution of different CYP enzymes to each metabolic step, based on in vitro studies, is summarized below. Note that these figures can vary between study systems.
| Metabolic Step | Contributing CYP Enzymes (Estimated Contribution) | Key References |
|---|---|---|
| Step 1: Clopidogrel → 2-Oxo-clopidogrel | CYP2C19 (~45%), CYP1A2 (~36%), CYP2B6 (~19%) [2] | Kazui et al. (2010) [1] |
| Step 2: 2-Oxo-clopidogrel → Active Metabolite | CYP3A4 (~40%), CYP2B6 (~33%), CYP2C19 (~21%), CYP2C9 (~7%) [2] | Kazui et al. (2010) [1], DrugBank [2] |
Genetic polymorphisms in CYP enzymes, known as loss-of-function (LoF) alleles, lead to reduced enzyme activity. The clinical impact of these polymorphisms differs significantly between CYP2C19 and CYP2C9.
| Feature | CYP2C19 | CYP2C9 |
|---|---|---|
| Role in Metabolism | Major enzyme in both metabolic steps [1] [2]. | Minor role, primarily in the second step [1] [2]. |
| Key LoF Alleles | *2, *3 (most common) [3]. | *2, *3 [4]. |
| Impact on Pharmacokinetics | Significantly lower exposure to active metabolite in LoF carriers [5] [6]. | Lower exposure to active metabolite in LoF carriers [5]. |
| Impact on Pharmacodynamics | Diminished platelet inhibition [5] [6]. | Diminished platelet inhibition [5]. |
| Impact on Clinical Outcomes | Consistently associated with increased risk of major adverse cardiovascular events (MACE) and stent thrombosis [7] [3] [8]. | Not significantly associated with increased thrombotic events in recent large analyses [4] [9]. |
| Clinical Guidelines | FDA boxed warning; CPIC & DPWG recommend alternative drugs (e.g., prasugrel, ticagrelor) for poor and intermediate metabolizers [7] [6]. | Routine genotyping not recommended for patients starting clopidogrel [4]. |
| Antipsychotic Drug | DRD1 | DRD2 | DRD3 | DRD4 | DRD5 |
|---|---|---|---|---|---|
| Haloperidol (FGA) | – | +++ | ++ | + | – |
| Chlorpromazine (FGA) | + | +++ | ++ | – | ? |
| Amisulpiride (FGA) | – | ++++ | ++++ | – | ? |
| Clozapine (SGA) | ++ | ++ | ++ | +++ | + |
| Olanzapine (SGA) | +++ | +++ | +++ | +++ | + |
| Risperidone (SGA) | + | +++ | ++ | +++ | + |
| Iloperidone (SGA) | + | +++ | +++ | ++ | ? |
| Aripiprazole (SGA) | + | ++++ (PA) | +++ (PA) | + (PA) | – |
Affinity Key: + Low; ++ Medium; +++ High; ++++ Very High; – No Affinity; ? Uncertain data; PA Partial Agonist.
Abbreviations: FGA: First-Generation Antipsychotic; SGA: Second-Generation Antipsychotic.
If you were to conduct or evaluate Cloperidone IC50 studies, the following established methodologies are applicable. The core measurement typically relies on cell viability assays to assess the drug's effect on proliferation [1].
Cell Culture: Human cancer cell lines (e.g., colorectal lines like HCT116, SW-480, or breast cancer line MCF7) are cultured in standard media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂ [1].
Viability Assay (MTT Protocol):
Data Modeling: The four-parameter logistic (4PL) regression model is commonly used to calculate the IC50. The equation is [2]: (Y = \text{Min} + \frac{\text{Max} - \text{Min}}{1 + (\frac{X}{IC_{50}})^{\text{Hill coefficient}}}) Where Y is the response, and X is the drug concentration. specialized software or calculators are often employed for this analysis [2].
Since the primary target for most antipsychotics is the dopamine D2-like receptor family, the following diagram illustrates their signaling mechanism, which is relevant for understanding the functional context of IC50 values [3].
Diagram Title: Dopamine D2-like Receptor Signaling and Antipsychotic Action
To find the specific data you need, I suggest the following targeted approaches: